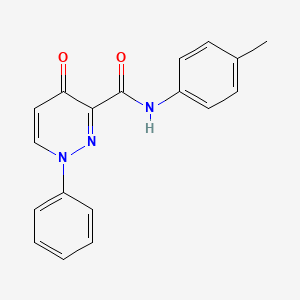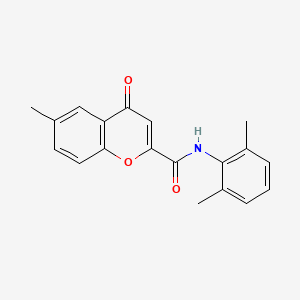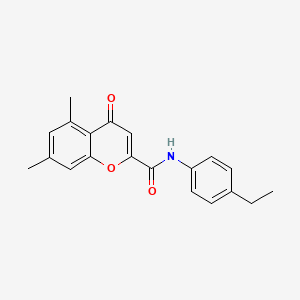![molecular formula C17H16ClN5O3S2 B11391329 5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide](/img/structure/B11391329.png)
5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiadiazole moiety: This step may involve the reaction of an appropriate thiadiazole precursor with the pyrimidine intermediate.
Chlorination and sulfonylation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the molecule.
Substitution: The chloro group in the pyrimidine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with diverse functionalities.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of the target, leading to the observed biological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the combination of the pyrimidine ring with the thiadiazole moiety and the presence of the chloro and methanesulfonyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C17H16ClN5O3S2 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3S2/c1-3-13-22-23-16(27-13)21-15(24)14-12(18)8-19-17(20-14)28(25,26)9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,21,23,24) |
InChIキー |
FOXFRKFRLOEANC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11391249.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11391260.png)
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B11391265.png)
![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11391277.png)
![5-Ethyl-7-methyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391293.png)
![4-butoxy-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11391299.png)


![N-{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11391313.png)
![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11391321.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11391337.png)
![2-fluoro-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11391342.png)
